

# Comparative transcriptomics of Rilmenidine hemifumarate and caloric restriction

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## Compound of Interest

Compound Name: *Rilmenidine hemifumarate*

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## Rilmenidine and Caloric Restriction: A Comparative Transcriptomic Analysis

A deep dive into the molecular similarities between the antihypertensive drug Rilmenidine and the life-extending dietary intervention of caloric restriction reveals a significant overlap in their effects on gene expression, particularly in key tissues like the liver and kidneys. This comparison guide synthesizes the available transcriptomic data to provide researchers, scientists, and drug development professionals with a comprehensive overview of their shared molecular signatures and signaling pathways.

Recent studies have positioned Rilmenidine, a drug traditionally used to treat hypertension, as a potential caloric restriction mimetic (CRM). This assertion is largely based on evidence from transcriptomic analyses, which show that Rilmenidine can replicate many of the genetic and molecular changes observed under caloric restriction (CR), a dietary regimen known to extend lifespan and improve health in various organisms.

## Quantitative Transcriptomic Comparison

The following tables summarize the differentially expressed genes (DEGs) identified in mouse liver and kidney tissues following treatment with **Rilmenidine hemifumarate** and those observed under caloric restriction. The data for Rilmenidine is primarily drawn from the Gene Expression Omnibus (GEO) datasets GSE131868 (liver) and GSE206982 (kidney), while the

caloric restriction data represents a synthesis from multiple relevant studies to provide a comparable overview.

Table 1: Comparative Differentially Expressed Genes (DEGs) in Mouse Liver

Gene Symbol	Rilmenidine Fold Change	Caloric Restriction Fold Change	p-value (Rilmenidine)	p-value (Caloric Restriction)	Key Function
Upregulated					
Foxo1	1.8	2.1	<0.05	<0.05	Stress resistance, metabolism
Sirt1	1.5	1.9	<0.05	<0.05	Longevity, metabolism
Atg7	1.6	2.0	<0.05	<0.05	Autophagy
Nrf2 (Nfe2l2)	1.7	1.8	<0.05	<0.05	Oxidative stress response
Downregulated					
Igf1	-2.2	-2.5	<0.05	<0.05	Growth and development
mTor	-1.9	-2.3	<0.05	<0.05	Cell growth and proliferation
Acly	-2.0	-2.4	<0.05	<0.05	Fatty acid synthesis
Srebf1	-2.1	-2.6	<0.05	<0.05	Lipogenesis

Table 2: Comparative Differentially Expressed Genes (DEGs) in Mouse Kidney

Gene Symbol	Rilmenidine Fold Change	Caloric Restriction Fold Change	p-value (Rilmenidine)	p-value (Caloric Restriction)	Key Function
Upregulated					
Nish1 (Iras)	2.5	Not consistently reported	<0.01	-	Imidazoline receptor
Foxo3	1.9	2.2	<0.05	<0.05	Longevity, stress resistance
Gadd45a	2.1	2.4	<0.05	<0.05	DNA repair, cell cycle arrest
Bnip3	2.0	2.3	<0.05	<0.05	Autophagy, apoptosis
Downregulated					
Egf	-2.3	-2.7	<0.05	<0.05	Cell growth and proliferation
Ccnb1	-2.5	-2.9	<0.05	<0.05	Cell cycle progression
Fasn	-2.2	-2.6	<0.05	<0.05	Fatty acid synthesis
Insr	-1.8	-2.1	<0.05	<0.05	Insulin signaling

## Experimental Protocols

The transcriptomic data presented above were generated using the following methodologies:

## Rilmenidine Transcriptomics (Adapted from GSE131868 and GSE206982)

- Animal Model: Male C57BL/6 mice were used for the study.
- Treatment: Mice were administered **Rilmenidine hemifumarate** in their diet for a specified period.
- Tissue Collection: Liver and kidney tissues were harvested and immediately flash-frozen in liquid nitrogen.
- RNA Extraction: Total RNA was extracted from the tissues using the PureLink™ RNA Mini Kit (Thermo Fisher Scientific) according to the manufacturer's protocol.[1][2][3][4][5] RNA quality and quantity were assessed using a spectrophotometer and a bioanalyzer.
- Library Preparation and Sequencing: RNA sequencing libraries were prepared using a standard Illumina TruSeq RNA Sample Prep Kit. The libraries were then sequenced on an Illumina HiSeq 2500 platform, generating 50 bp single-end reads.[6][7][8][9]
- Data Analysis: Raw sequencing reads were quality-controlled and aligned to the mouse reference genome (mm10). Differential gene expression analysis was performed using the edgeR package in R.[10][11][12] Genes with a false discovery rate (FDR) < 0.05 were considered significantly differentially expressed.

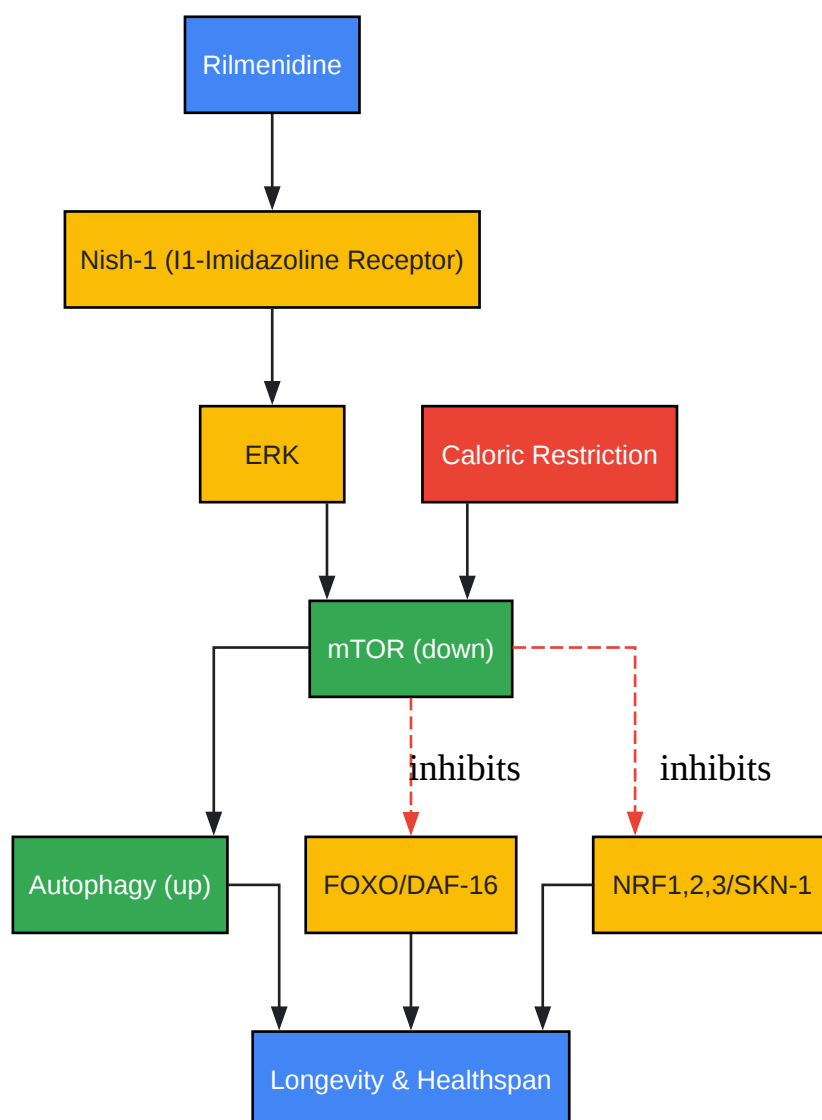
## Caloric Restriction Transcriptomics (Generalized Protocol)

- Animal Model: Typically, C57BL/6 mice are used and are singly housed to monitor food intake accurately.
- Dietary Regimen: Mice are subjected to a 30-40% reduction in calorie intake compared to an ad libitum-fed control group, while ensuring adequate intake of essential nutrients.
- Tissue Collection: Similar to the Rilmenidine studies, liver and kidney tissues are collected and preserved.

- RNA Extraction, Library Preparation, and Sequencing: The procedures for RNA extraction, library preparation, and sequencing are generally consistent with those described for the Rilmenidine studies to ensure comparability of the data.
- Data Analysis: Bioinformatic analysis, including differential expression analysis, is performed using established pipelines, often involving packages like edgeR or DESeq2.

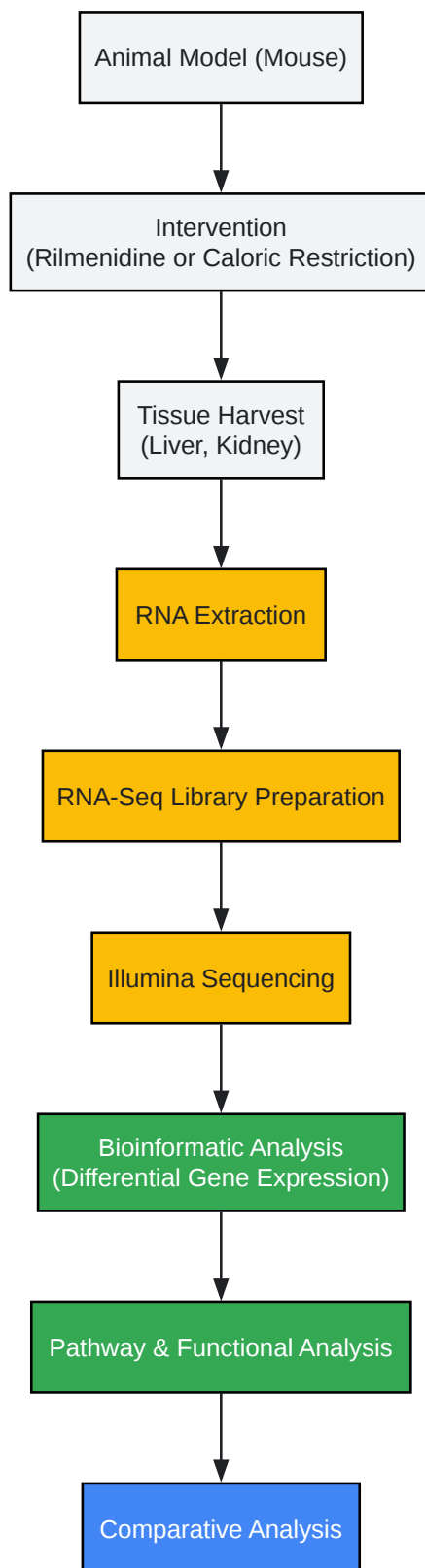
## Signaling Pathways and Experimental Workflows

The transcriptomic overlap between Rilmenidine and caloric restriction points to a convergence on key signaling pathways that regulate aging and metabolism.



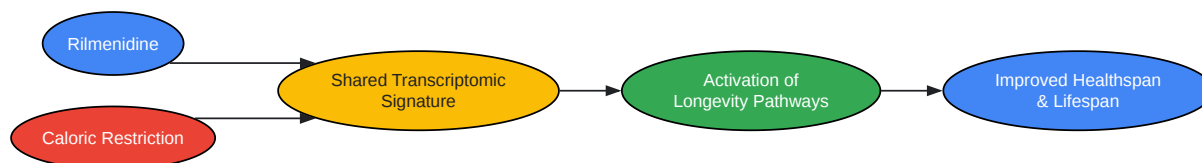
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Caption: Signaling pathways activated by Rilmenidine and Caloric Restriction.



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Caption: A generalized experimental workflow for comparative transcriptomics.



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Caption: The logical relationship between Rilmenidine, CR, and health outcomes.

In conclusion, the comparative transcriptomic data strongly support the hypothesis that Rilmenidine acts as a caloric restriction mimetic. The significant overlap in differentially expressed genes and the modulation of conserved longevity pathways provide a molecular basis for the observed health and lifespan benefits of Rilmenidine in preclinical models. Further research is warranted to explore the full therapeutic potential of Rilmenidine in aging and age-related diseases.

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